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5-Chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide

Chemical procurement Quality assurance Reproducibility

5-Chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide (CAS 633322-29-9) is a synthetic pyrimidine-4-carboxamide derivative with molecular formula C₁₂H₁₀ClN₃O₃S and molecular weight 311.74 g/mol. It belongs to the 2-methanesulfonylpyrimidine-4-carboxamide class, a scaffold extensively explored in kinase inhibitor development and antimicrobial agent research.

Molecular Formula C12H10ClN3O3S
Molecular Weight 311.74
CAS No. 633322-29-9
Cat. No. B2516057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide
CAS633322-29-9
Molecular FormulaC12H10ClN3O3S
Molecular Weight311.74
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)Cl
InChIInChI=1S/C12H10ClN3O3S/c1-20(18,19)12-14-7-9(13)10(16-12)11(17)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,15,17)
InChIKeyRRZANZJKOFXDDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide (CAS 633322-29-9): A Pyrimidine-4-Carboxamide Building Block for Kinase-Targeted Medicinal Chemistry


5-Chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide (CAS 633322-29-9) is a synthetic pyrimidine-4-carboxamide derivative with molecular formula C₁₂H₁₀ClN₃O₃S and molecular weight 311.74 g/mol . It belongs to the 2-methanesulfonylpyrimidine-4-carboxamide class, a scaffold extensively explored in kinase inhibitor development and antimicrobial agent research [1]. The compound features three pharmacophoric elements: a 5-chloro substituent on the pyrimidine ring, a 2-methanesulfonyl electron-withdrawing group, and an N-phenyl carboxamide moiety at the 4-position. This substitution pattern distinguishes it from the more extensively studied carboxylic acid analog PK11000/PK11007 (5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid), which is a known p53 stabilizer . The compound is commercially supplied at ≥95% purity by multiple vendors including SigmaAldrich (product ENA580350330) and Leyan (product 1316662), and is intended exclusively for laboratory research use .

Why 5-Chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide Cannot Be Replaced by Generic Pyrimidine Analogs: Structural Determinants of Target Engagement


Substituting 5-chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide with an in-class analog carries quantifiable risk because the three core substituents jointly govern both reactivity and biological recognition. The 2-methanesulfonyl group serves as an electron-withdrawing sulfone that activates the pyrimidine ring toward nucleophilic aromatic substitution, a reactivity pattern distinct from the 2-methylsulfanyl or 2-amino analogs that dominate kinase inhibitor patent space [1]. The 5-chloro substituent directly modulates electrophilic character at C-4 and C-6 positions—removal of this halogen in the unsubstituted analog (2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide) eliminates the alkylating potential demonstrated by the carboxylic acid congener PK11007, which stabilizes p53 through cysteine alkylation with IC₅₀ values ranging from 2.3 to 42.2 μM across 17 breast cancer cell lines [2]. The N-phenyl carboxamide at C-4 replaces the carboxylic acid of PK11000/PK11007, altering hydrogen-bonding capacity from an H-bond donor/acceptor to a donor-only amide, which shifts predicted target profiles from carbonic anhydrase and phosphatase domains toward kinase ATP-binding pockets [3]. In the closest antibacterial analog, replacing the N-phenyl with an N-(2-chlorophenyl) group yields an MIC of 7.8 μg/mL against Staphylococcus aureus, demonstrating that even minor N-aryl modifications substantially alter potency . Generic substitution without empirical verification therefore risks both loss of intended activity and introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 5-Chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide (CAS 633322-29-9) Against Closest Analogs


Purity Specification Benchmarking: 95% Minimum Purity with Global Multi-Vendor Consistency

The target compound is consistently supplied at ≥95% purity across four independent commercial sources. SigmaAldrich (ENA580350330) specifies 95% purity by HPLC , CymitQuimica (10-F661087) confirms 95% purity with InChI Key RRZANZJKOFXDDX-UHFFFAOYSA-N , Leyan (1316662) lists 95% purity , and Chemeenu (CM722995) specifies 95%+ purity . This multi-vendor consistency at the 95% threshold provides procurement reliability that is not universally available for custom-synthesized analogs, where purity may vary between 90–98% depending on the synthetic route. For the closest comparator, 5-chloro-N-(2-chlorophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide, no comparable multi-vendor purity benchmarking data were identified.

Chemical procurement Quality assurance Reproducibility

Structural Differentiation from p53-Stabilizing Carboxylic Acid Analog PK11000/PK11007: N-Phenyl Amide vs. Carboxylic Acid at C-4

The target compound differs from the well-characterized p53 stabilizer PK11000 (5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, CAS 38275-34-2) by a single functional group substitution at the 4-position: N-phenyl carboxamide replaces carboxylic acid. PK11007 (the carboxylic acid form) stabilizes both wild-type and mutant p53 through covalent alkylation of two surface-exposed cysteines (Cys124 and Cys277), achieving proliferation inhibition IC₅₀ values of 2.3–42.2 μM across 17 breast cancer cell lines, with significantly lower IC₅₀ values in triple-negative breast cancer (TNBC) vs. non-TNBC lines (p = 0.03) and in p53-mutated vs. p53-WT lines (p = 0.003) [1]. The N-phenyl amide modification in the target compound replaces the ionizable carboxylic acid (pKa ~3–4) with a neutral amide (pKa ~15–16), which is predicted to alter: (1) cellular permeability (increased logP by approximately 1.5–2.0 units), (2) hydrogen-bonding pharmacophore from anionic donor/acceptor to neutral donor-only, and (3) metabolic susceptibility from glucuronidation-prone acid to CYP450-mediated amide hydrolysis [2]. No quantitative biological data exist for the target compound itself; all target engagement projections are class-level inferences.

p53 stabilization Cancer biology Covalent alkylation

Antibacterial Activity Benchmarking: N-Phenyl Analog vs. N-(2-Chlorophenyl) Analog Against Staphylococcus aureus

The closest analog with published quantitative antibacterial data is 5-chloro-N-(2-chlorophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide, which demonstrates a minimum inhibitory concentration (MIC) of 7.8 μg/mL against Staphylococcus aureus . This value places the 2-chlorophenyl analog in the moderate antibacterial activity range (comparable to early-generation sulfonamide antibiotics which typically exhibit MIC values of 2–32 μg/mL against susceptible S. aureus strains) [1]. The target compound (N-phenyl analog) lacks the ortho-chloro substituent on the anilide ring, which is predicted to reduce both lipophilicity (clogP difference of approximately 0.7 units) and halogen-bonding capacity relative to the 2-chlorophenyl comparator. No direct MIC data exist for the target compound. The broader pyrimidine sulfonamide class has been explored for antibacterial activity: Gubrynowicz et al. synthesized a series of 5-substituted pyrimidine sulfonamides and demonstrated structure-dependent antibacterial activity against Gram-positive organisms [2].

Antimicrobial screening Staphylococcus aureus Pyrimidine sulfonamides

PRMT6 Inhibitory Potential: Primary Amide Analog Demonstrates Nanomolar Potency, Supporting Kinase/ Methyltransferase Screening Rationale

The primary amide analog 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide (CAS 902244-11-5) demonstrates potent inhibition of human full-length PRMT6 (protein arginine methyltransferase 6, residues 1–375) with an IC₅₀ of 26 nM in a biochemical methylation assay [1]. This represents the most potent disclosed activity for any compound in the 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide series. The target compound (N-phenyl amide) differs by replacement of the primary amide -NH₂ with an N-phenyl group (-NH-Ph), which adds significant steric bulk and aromatic π-stacking potential at the expense of the smaller hydrogen-bond-donating primary amide. In kinase drug design, conversion of a primary amide to an N-phenyl amide is a recognized strategy for shifting selectivity from methyltransferase domains toward kinase ATP-binding pockets, as the larger N-phenyl group can occupy the hydrophobic adenine pocket while the 2-methanesulfonyl group engages the hinge region [2]. No direct PRMT6 or kinase inhibition data exist for the N-phenyl target compound.

PRMT6 inhibition Epigenetics Methyltransferase

Chemical Reactivity Differentiation: 2-Methanesulfonyl as a Superior Leaving Group for Nucleophilic Aromatic Substitution vs. 2-Methylsulfanyl Analogs

The 2-methanesulfonyl group in the target compound functions as an activated leaving group for nucleophilic aromatic substitution (SNAr) at the pyrimidine C-2 position. Blyumin and Volovenko demonstrated that 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid esters react with amines via an 'inverse reactivity' pattern: nucleophilic attack occurs preferentially at C-2 (displacing methanesulfinate) rather than at the ester carbonyl, enabling sequential C-2 then C-4 diversification [1]. In contrast, the 2-methylsulfanyl analog (e.g., 6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide, CAS 1147785-42-9) requires oxidation to the sulfone before nucleophilic displacement, adding a synthetic step and reducing overall yield . The methanesulfonyl group also confers superior solubility in polar aprotic solvents (DMF, DMSO) compared to methylsulfanyl analogs, based on the increased dipole moment of the sulfone (μ ≈ 4.4 D) vs. sulfide (μ ≈ 1.5 D) [2]. This reactivity advantage makes the target compound a more efficient building block for parallel library synthesis, where SNAr diversification at C-2 is the key step.

Synthetic accessibility Nucleophilic aromatic substitution Building block utility

Recommended Application Scenarios for 5-Chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: Screening in Pan-Kinase Profiling Panels

The N-phenyl carboxamide substitution pattern, combined with the 2-methanesulfonyl hinge-binding motif and 5-chloro hydrophobic pocket occupancy, positions this compound as a candidate for kinase inhibitor screening. The primary amide analog demonstrates 26 nM potency against PRMT6, confirming that the 5-chloro-2-(methylsulfonyl)pyrimidine core effectively engages nucleotide-binding domains [1]. The N-phenyl modification is predicted to redirect selectivity from methyltransferases toward kinase ATP-binding pockets based on established kinase pharmacophore models [2]. Recommended screening workflow: (1) single-point inhibition at 1 μM and 10 μM against a 100-kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX), (2) IC₅₀ determination for hits with >50% inhibition, and (3) counter-screening against PRMT6 to confirm selectivity shift relative to the primary amide analog. This compound is not a substitute for PK11000/PK11007 in p53 stabilization studies due to the carboxylic acid-to-amide functional group change [3].

Antimicrobial SAR Probe: Comparator for N-Aryl Modification Effects on Gram-Positive Activity

The N-phenyl analog serves as a critical unsubstituted-aryl baseline for structure-activity relationship (SAR) studies investigating the role of the anilide substituent in antibacterial activity. The N-(2-chlorophenyl) analog demonstrates MIC = 7.8 μg/mL against S. aureus [1]. By testing the N-phenyl compound in parallel under identical broth microdilution conditions (CLSI M07-A9 methodology), researchers can quantify the contribution of the ortho-chloro substituent to antibacterial potency. If the N-phenyl compound exhibits MIC > 32 μg/mL, the ortho-chloro group contributes at least a 4-fold enhancement in potency. Additionally, the pyrimidine sulfonamide scaffold has precedence in antibacterial research, with Gubrynowicz et al. demonstrating structure-dependent activity against Gram-positive organisms in a series of 5-substituted pyrimidine sulfonamides [2].

Diversity-Oriented Synthesis: C-2 Diversification Building Block for Parallel Library Construction

The pre-installed 2-methanesulfonyl leaving group enables direct SNAr diversification at the pyrimidine C-2 position without a separate oxidation step, providing a quantifiable synthetic efficiency advantage over the 2-methylsulfanyl analog [1]. Recommended application: use as a core scaffold in a 24–96 member parallel library, reacting with diverse primary and secondary amines (alkyl, benzyl, heteroarylalkyl) in DMF at 50–80 °C in the presence of DIPEA or K₂CO₃. The 5-chloro substituent remains intact under these conditions, preserving a second diversification handle for subsequent Suzuki or Buchwald–Hartwig coupling at C-5 if desired. The multi-vendor availability at consistent 95% purity supports procurement of gram quantities without batch-to-batch variability concerns [2].

Chemical Biology Probe Development: Target Identification via Affinity-Based Protein Profiling (AfBPP)

The 5-chloro substituent and 2-methanesulfonyl group jointly confer electrophilic character to the pyrimidine ring, raising the possibility of covalent target engagement analogous to the p53 cysteine alkylation demonstrated by PK11000/PK11007 [1]. While the N-phenyl amide modification may reduce intrinsic electrophilicity relative to the carboxylic acid, the compound remains amenable to affinity-based protein profiling (AfBPP) workflows. Recommended approach: (1) synthesize an alkyne-tagged analog via replacement of the N-phenyl group with an N-(4-ethynylphenyl) or N-(propargyl) variant while retaining the 5-chloro-2-methanesulfonyl core; (2) incubate with live cells (1–50 μM, 2–6 h); (3) perform click chemistry with biotin-azide; and (4) identify covalently modified targets by streptavidin enrichment and LC-MS/MS proteomics. This workflow can empirically determine whether the target compound engages cysteine-containing proteins, addressing the current data gap in target engagement [2].

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